3-Azido-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Azido-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for 3-Azido-8-azabicyclo[32 the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Azido-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the azido group or other functional groups present in the molecule.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of amines or other reduced products .
Scientific Research Applications
3-Azido-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azido-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in neurotransmission, thereby affecting neurological functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic core but lacks the azido group, resulting in different chemical properties and reactivity.
3-Chloro-8-azabicyclo[3.2.1]octane: This compound has a chloro group instead of an azido group, leading to variations in its chemical behavior and applications.
8-Azabicyclo[3.2.1]octane-3-ol:
Uniqueness
3-Azido-8-azabicyclo[3.2.1]octane is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-azido-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H12N4/c8-11-10-7-3-5-1-2-6(4-7)9-5/h5-7,9H,1-4H2 |
InChI Key |
REITZFDNLDCJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N=[N+]=[N-] |
Origin of Product |
United States |
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